7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Overview
Description
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a useful research compound. Its molecular formula is C7H5BrN2O2 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one belongs to a class of compounds that include 1,2-oxazines and related structures, recognized for their synthetic versatility and chemical reactivity. Such compounds can be synthesized through dehydration processes and serve as electrophilic agents in various chemical reactions. Their utility extends to the synthesis of chiral synthons and participation in a range of general reactions, highlighting their importance in organic synthesis and medicinal chemistry. The synthesis and reactivity of these oxazine derivatives, including their reduction processes and intermediate roles in specific reaction types, have been extensively documented, underscoring their significance in the development of novel compounds with potential biological activities (Sainsbury, 1991).
Catalytic Applications and Synthesis of Bioactive Heterocycles
The catalytic synthesis of bioactive heterocyclic compounds utilizing hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, has been a focus of recent research. Compounds with pyrano[2,3-d]pyrimidine scaffolds, akin to the structural motif of this compound, have been highlighted for their applicability in medicinal chemistry, demonstrating the compound's relevance in facilitating the development of molecules with therapeutic potential. The application of these catalysts in synthesizing pyranopyrimidine cores emphasizes the critical role of oxazine derivatives in advancing pharmaceutical research and drug discovery processes (Parmar et al., 2023).
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-b]pyrazine derivatives, have been shown to have a wide range of applications, including use in high-performance oleds , as corrosion inhibitors , and in electrochemical sensing of DNA .
Mode of Action
For example, pyrido[2,3-b]pyrazine derivatives have been used in OLEDs, where they interact with donor units to produce thermally activated delayed fluorescence .
Biochemical Pathways
For example, pyrido[2,3-b]pyrazine derivatives have been used in OLEDs, where they affect the emission of light .
Result of Action
For example, pyrido[2,3-b]pyrazine derivatives have been used in OLEDs, where they contribute to the emission of light .
Action Environment
For example, the performance of pyrido[2,3-b]pyrazine derivatives in OLEDs can be influenced by the choice of donor units .
Future Directions
Properties
IUPAC Name |
7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPFXZJAASMEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404631 | |
Record name | 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105544-36-3 | |
Record name | 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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